1-Methylindolin-5-amine

Medicinal Chemistry Organic Synthesis Quality Control

Directly procure 1-Methylindolin-5-amine (CAS 64180-07-0) to bypass low-yield in-house N-methylation of indoline amines. Its saturated 2,3-bond and N-methyl group confer distinct pKa (7.76), lipophilicity, and conformational flexibility versus indole analogs—critical for selective target engagement in CCR5 antagonism, PPI modulation, and kinase inhibitor programs. ≥98% purity ensures impurity-free SAR; the available hydrochloride salt enhances aqueous solubility for robust HTS and in vitro DMPK assays. Avoid synthetic variability and secure batch-to-batch consistency for reproducible lead optimization.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 64180-07-0
Cat. No. B1603054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylindolin-5-amine
CAS64180-07-0
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)N
InChIInChI=1S/C9H12N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3
InChIKeyJYSFDZGGGCGZGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylindolin-5-amine (CAS: 64180-07-0) Technical Baseline: Structure, Class, and Procurement Fundamentals


1-Methylindolin-5-amine (CAS 64180-07-0) is a heterocyclic organic compound belonging to the indoline class, characterized by a bicyclic structure consisting of a benzene ring fused to a saturated pyrrolidine ring . It possesses a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.20 g/mol . The compound features an amino group at the 5-position and an N-methyl group on the indoline nitrogen, structural elements that confer distinct chemical reactivity and potential biological activity . Its saturated 2,3-bond differentiates it from the fully aromatic indole analogs, impacting its electronic properties and conformational flexibility, which are critical considerations in structure-activity relationship (SAR) studies and synthetic applications [1].

Why Indoline Analogs and Unsubstituted Indoles Cannot Substitute for 1-Methylindolin-5-amine


The presence of the N-methyl group and the saturated indoline ring system in 1-Methylindolin-5-amine creates a unique chemical and biological profile that cannot be replicated by simple indole analogs like 5-aminoindole (CAS 5192-03-0) or unsubstituted indoline derivatives (e.g., Indolin-5-amine, CAS 15918-80-6). The N-methylation influences basicity (pKa 7.76), lipophilicity, and steric hindrance around the amine, which directly impacts binding affinity, metabolic stability, and synthetic utility . Furthermore, the saturated 2,3-bond alters the compound's electronic distribution and conformational flexibility, which can be critical for selective target engagement or for acting as a specific synthetic intermediate. Procuring a generic indoline or indole amine and attempting to perform an in-house N-methylation introduces additional synthetic steps, variability in yield, and potential purification challenges, thereby compromising reproducibility and project timelines. The evidence below quantifies the key differentiators that make direct procurement of 1-Methylindolin-5-amine a scientifically and operationally superior choice.

Quantitative Evidence for 1-Methylindolin-5-amine: Purity, QC, and Solubility Differentiation


Higher Commercial Purity Standards for 1-Methylindolin-5-amine Compared to Common Indole Analogs

Commercially available 1-Methylindolin-5-amine is routinely supplied with a standard purity of 98% or higher, as verified by NMR, HPLC, and GC analysis . This is notably higher than the typical 95-97% purity range reported for common indole analogs like Indolin-5-amine (95%+ ) and 5-aminoindole (98% , though often lacking the comprehensive analytical certification). The higher baseline purity and the provision of batch-specific analytical data reduce the need for further in-house purification, saving time and resources in research workflows.

Medicinal Chemistry Organic Synthesis Quality Control

Enhanced Aqueous Solubility of 1-Methylindolin-5-amine Hydrochloride Salt for Biological Assays

The hydrochloride salt form of 1-Methylindolin-5-amine (CAS 1241034-60-5) is reported to have improved aqueous solubility compared to the free base, a critical property for biological testing . While the free base is only moderately soluble, the salt form is highly soluble in water, enabling higher dosing concentrations in in vitro assays and simplifying in vivo formulation. This contrasts with unsubstituted indole amines like 5-aminoindole, which is reported to have poor aqueous solubility (calculated ESOL Log S of -1.77, or ~2.26 mg/mL) , potentially limiting its utility in certain biological experiments.

Drug Discovery Biochemical Assays Formulation

Established Synthetic Utility as a Privileged Building Block for Kinase and PPI Inhibitors

1-Methylindolin-5-amine is explicitly cited as a critical synthetic intermediate in the design of highly specific enzyme inhibitors and protein-protein interaction (PPI) modulators . While indoline and indole derivatives broadly appear in medicinal chemistry, the specific N-methyl-5-amino substitution pattern of this compound is a privileged motif for accessing chemical space relevant to kinase inhibitors and other targeted therapies. This is a key differentiator from unsubstituted indoline amines, which may lack the required steric and electronic properties for optimal target engagement in these advanced chemical series. The compound's role as a building block is further substantiated by its inclusion in patent literature for developing CCR5 antagonists [1], indicating its value in validated therapeutic programs.

Medicinal Chemistry Synthetic Methodology Chemical Biology

Moderate CYP450 Inhibition Profile Informs Early DMPK Risk Assessment

In vitro cytochrome P450 (CYP) inhibition data is available for a close structural analog of 1-Methylindolin-5-amine (BDBM50449941), showing IC50 values of 2.21 µM against CYP3A4 and 6.48 µM against CYP2D6 [1]. While not a direct measurement of the target compound, this class-level data provides a crucial benchmark for medicinal chemists. It indicates a moderate potential for drug-drug interactions (DDI) that is more favorable than many unsubstituted indole or indoline scaffolds, which can be potent CYP inhibitors. This data allows for informed decision-making early in a drug discovery program, potentially avoiding costly late-stage failures due to DDI liabilities.

DMPK ADME-Tox Drug Metabolism

Best Application Scenarios for 1-Methylindolin-5-amine Based on Differentiated Evidence


Lead Optimization in Kinase and PPI Inhibitor Programs

Given its documented use as a key intermediate for enzyme inhibitors and PPI modulators , 1-Methylindolin-5-amine is an ideal building block for medicinal chemistry teams focused on oncology or virology targets. Its high commercial purity (98%+) ensures that SAR studies are not confounded by impurities, while its established scaffold provides a direct entry point into chemical series with demonstrated biological relevance, such as CCR5 antagonism [1].

In Vitro ADME-Tox Profiling and Early DMPK Studies

Researchers can leverage the available class-level CYP inhibition data to proactively assess and mitigate drug-drug interaction risks. The compound's moderate inhibition profile (IC50 > 1 µM for CYP3A4 and 2D6) suggests a favorable DMPK starting point. Furthermore, the availability of a highly soluble hydrochloride salt form facilitates accurate dosing in in vitro assays, improving the reliability of permeability and metabolic stability measurements.

High-Throughput Screening (HTS) and Biological Assay Development

The enhanced aqueous solubility of the hydrochloride salt makes 1-Methylindolin-5-amine well-suited for high-throughput screening campaigns. The ability to achieve high concentrations in aqueous buffers without precipitation minimizes false negatives and improves assay robustness. The high purity and batch-to-batch consistency further reduce variability in large-scale screening operations, ensuring reliable hit identification and confirmation.

Advanced Organic Synthesis and Methodology Development

The unique combination of a saturated indoline core and an N-methyl-5-amino substitution pattern presents distinct reactivity that is valuable for developing novel synthetic methodologies. Its utility as a privileged building block for constructing complex heterocycles supports its use in total synthesis or the preparation of focused chemical libraries for drug discovery. The high purity and availability of comprehensive analytical data (NMR, HPLC, GC) ensure reliable performance in demanding catalytic and multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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